molecular formula C13H21N3O4S2 B2930748 4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 1448132-27-1

4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2930748
CAS No.: 1448132-27-1
M. Wt: 347.45
InChI Key: MZDKNLZZCPDIFT-UHFFFAOYSA-N
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Description

4-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a sulfonamide-containing imidazole derivative. Its structure features a 1-methylimidazole core functionalized with a bis-sulfonylated azetidine moiety, where one sulfonyl group is substituted with a cyclohexyl ring.

Properties

IUPAC Name

4-(3-cyclohexylsulfonylazetidin-1-yl)sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S2/c1-15-9-13(14-10-15)22(19,20)16-7-12(8-16)21(17,18)11-5-3-2-4-6-11/h9-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDKNLZZCPDIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound features an imidazole ring, which is known for its diverse biological properties. The presence of the cyclohexylsulfonyl and azetidine moieties may enhance its interaction with biological targets.

The mechanism of action of this compound likely involves its interaction with specific enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group can facilitate hydrogen bonding and enhance binding affinity, while the azetidine ring may contribute to covalent interactions with nucleophilic sites on proteins .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The following table summarizes the antimicrobial activity of related imidazole compounds:

CompoundZone of Inhibition (mm)Bacteria
Compound A28E. coli
Compound B32P. aeruginosa
Compound C31B. subtilis
Reference Drug (Ciprofloxacin)18 (12.5 µg/mL)Various

Antitumor Activity

Imidazole derivatives have also been studied for their antitumor properties. For example, certain analogues have shown promising results in inhibiting cancer cell growth in vitro and in vivo models . The compound's structural features may enable it to interfere with cancer cell signaling pathways.

Anti-inflammatory Effects

Imidazole compounds are noted for their anti-inflammatory activities. Research suggests that they can inhibit pro-inflammatory cytokines and modulate immune responses, which may be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various imidazole derivatives, including those similar to our compound. Results indicated that specific substitutions on the imidazole ring enhanced activity against resistant bacterial strains .
  • Cancer Cell Line Studies : In another investigation, derivatives were tested against human cancer cell lines, revealing IC50 values that suggest potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylated Imidazole Derivatives

  • Example: 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () Structural Similarity: Contains a sulfinyl group attached to a benzimidazole core. Key Difference: The target compound features a sulfonyl group and an azetidine ring, whereas this analog uses a sulfinyl group and a pyridine-phenoxy system. Sulfonyl groups generally enhance metabolic stability compared to sulfinyl groups. Synthesis: Purified via alumina column chromatography (CH2Cl2/MeOH), similar to sulfonamide purification methods.

Triazole-Imidazole Hybrids

  • Example : 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1, )
    • Structural Similarity : Combines imidazole with triazole rings, emphasizing heterocyclic diversity.
    • Key Difference : The target compound lacks triazole motifs but incorporates a sulfonylated azetidine, which may confer distinct steric and electronic properties.

Sulfonamide Bioisosteres

  • Example : 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives ()
    • Structural Similarity : Includes a sulfonyl group on an imidazole scaffold.
    • Key Difference : The hydrosulfonyl group in these derivatives contrasts with the cyclohexylsulfonyl group in the target compound, impacting lipophilicity and target binding.

Imidazole-Aromatic Hybrids

  • Example : 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole ()
    • Structural Similarity : Substituted imidazole with aromatic groups.
    • Key Difference : The target compound’s azetidine-sulfonyl moiety introduces conformational rigidity absent in purely aromatic hybrids.

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